Cefoperazon

Übersicht

Beschreibung

Cefoperazon ist ein Breitband-Cephalosporin-Antibiotikum, das zur Behandlung von bakteriellen Infektionen an verschiedenen Stellen eingesetzt wird, darunter die Atemwege, der Bauch, die Haut und die weiblichen Geschlechtsorgane . Es ist ein Cephalosporin-Antibiotikum der dritten Generation, das gegen Pseudomonas-Infektionen wirksam ist . This compound wird unter dem Namen Cefobid vermarktet und wurde 1974 patentiert und 1981 für die medizinische Anwendung zugelassen .

Herstellungsmethoden

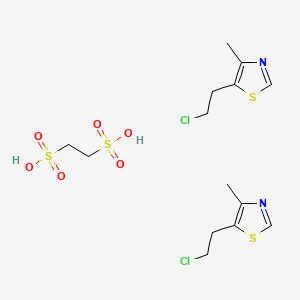

Synthetische Routen und Reaktionsbedingungen: Die Herstellung von this compound-Natrium beinhaltet die Reaktion von Cefoperazonsäure mit einem Natriumsalzbilder in Gegenwart eines Lösungsmittels. Das Reaktionsgemisch wird dann durch Zugabe von Impfkristallen zur Kristallisation gebracht, gefolgt von Lösungsmittelwechsel und Dissoziation, um das Endprodukt zu erhalten . Eine andere Methode beinhaltet die Zugabe von Aceton zu Cefoperazonsäure, um eine Lösung zu erhalten, gefolgt von der Zugabe von gereinigtem Wasser und Natriumhydrogencarbonat, um die Kristallisation einzuleiten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Natrium beinhaltet typischerweise großtechnische Kristallisationsprozesse. Der Prozess beinhaltet das Auflösen von Cefoperazonsäure in einem Lösungsmittel, die Zugabe von Natriumhydrogencarbonat und die Induktion der Kristallisation durch kontrollierte Temperatur und Rühren . Das kristallisierte Produkt wird dann filtriert, getrocknet und zur Verwendung verpackt.

Wissenschaftliche Forschungsanwendungen

Cefoperazon wird aufgrund seiner breiten antimikrobiellen Aktivität in der wissenschaftlichen Forschung häufig verwendet. Es wird bei der Entwicklung von schnellen RP-HPLC-Methoden zur quantitativen Bewertung in verschiedenen Darreichungsformen eingesetzt . Es wird auch in Studien verwendet, um die minimale Hemmkonzentration und die minimale bakteriostatische Konzentration gegen verschiedene Bakterienstämme zu bestimmen . Darüber hinaus wird this compound in systematischen Reviews verwendet, um seine Wirksamkeit bei der Behandlung von Infektionen zu bewerten, die durch multiresistente Krankheitserreger verursacht werden .

Wirkmechanismus

This compound übt seine bakterizide Wirkung durch Hemmung der bakteriellen Zellwandsynthese aus. Es bindet an spezifische Penicillin-bindende Proteine, die sich in der bakteriellen Zellwand befinden, was die Hemmung des dritten und letzten Stadiums der bakteriellen Zellwandsynthese bewirkt . Dieser Mechanismus ist ähnlich dem anderer Beta-Lactam-Antibiotika, was this compound gegen eine breite Palette von bakteriellen Infektionen wirksam macht .

Wirkmechanismus

Target of Action

Cefoperazone, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefoperazone interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, the bacterial cell wall is weakened, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefoperazone is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Cefoperazone prevents the formation of a functional cell wall, leading to bacterial cell death . The downstream effect of this action is the eradication of bacterial infections in the body .

Pharmacokinetics

The pharmacokinetic properties of Cefoperazone involve its absorption, distribution, metabolism, and excretion (ADME). Cefoperazone is highly protein-bound (82%-93%) and has high affinities for bacterial penicillin-binding proteins . It is excreted mainly in the bile . The serum half-life of Cefoperazone is approximately 2.0 hours, independent of the route of administration .

Result of Action

The molecular effect of Cefoperazone’s action is the inhibition of bacterial cell wall synthesis . On a cellular level, this results in the lysis and death of the bacterial cells . This leads to the eradication of the bacterial infection in the body .

Action Environment

The action, efficacy, and stability of Cefoperazone can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can affect the efficacy of Cefoperazone . Cefoperazone can be combined with beta-lactamase inhibitors to increase its antibacterial activity against these organisms . Furthermore, the pH of the environment can influence the stability of Cefoperazone .

Biochemische Analyse

Biochemical Properties

Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .

Cellular Effects

Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .

Molecular Mechanism

Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .

Dosage Effects in Animal Models

In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .

Transport and Distribution

It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .

Subcellular Localization

The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cefoperazone sodium involves reacting cefoperazone acid with a sodium salt forming agent in the presence of a solvent. The reaction mixture is then induced to crystallize by adding seed crystals, followed by solvent replacement and dissociation to obtain the final product . Another method involves adding acetone to cefoperazone acid to obtain a solution, followed by the addition of purified water and sodium bicarbonate to induce crystallization .

Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale crystallization processes. The process includes dissolving cefoperazone acid in a solvent, adding sodium bicarbonate, and inducing crystallization through controlled temperature and stirring . The crystallized product is then filtered, dried, and packaged for use.

Analyse Chemischer Reaktionen

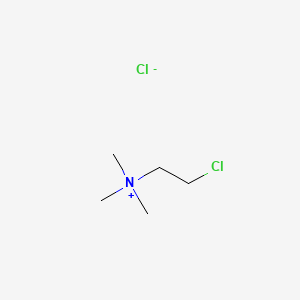

Arten von Reaktionen: Cefoperazon durchläuft verschiedene chemische Reaktionen, darunter den Abbau unter alkalischen und Heizbedingungen, was zur Bildung von Sulfhydrylverbindungen führt . Es durchläuft auch auf Resonanzstreuungsspektroskopie basierende Abbaureaktionen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Natriumhydroxid für den Abbau und Kupfer(II)-Ionen für die Resonanzstreuungsspektroskopie . Die Reaktionen laufen typischerweise unter kontrollierten pH- und Temperaturbedingungen ab.

Hauptsächlich gebildete Produkte: Die Hauptprodukte, die durch den Abbau von this compound gebildet werden, sind Sulfhydrylverbindungen, die mithilfe der Resonanzstreuungsspektroskopie nachgewiesen werden .

Vergleich Mit ähnlichen Verbindungen

Cefoperazon wird mit anderen Cephalosporinen der dritten Generation wie Ceftriaxon und Ceftazidim verglichen. Es hat ein breites Wirkungsspektrum gegen grampositive und gramnegative Organismen, darunter Enterobacterales, Pseudomonas aeruginosa und Acinetobacter-Spezies . This compound-Sulbactam, eine Kombination mit Sulbactam, ist besonders wirksam gegen Beta-Lactamase-produzierende Organismen . Die lange Eliminationshalbwertszeit von this compound ermöglicht eine zweimal tägliche Verabreichung, was es zu einer bequemen Option für die Behandlung von Infektionen macht .

Liste ähnlicher Verbindungen:- Ceftriaxon

- Ceftazidim

- Cefotaxim

- Cefepim

Die einzigartige Kombination von this compound mit Sulbactam erhöht seine Wirksamkeit gegen resistente Bakterienstämme und unterscheidet es von anderen Cephalosporinen .

Eigenschaften

| Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |

CAS-Nummer |

62893-19-0 |

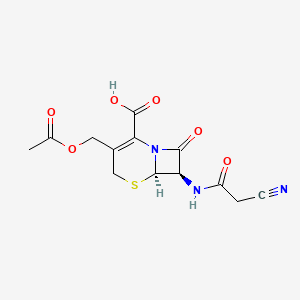

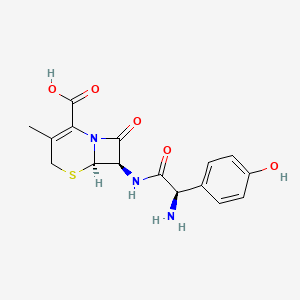

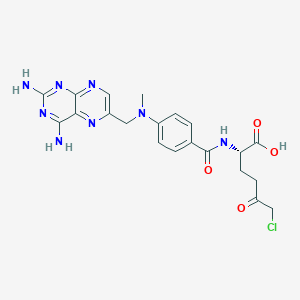

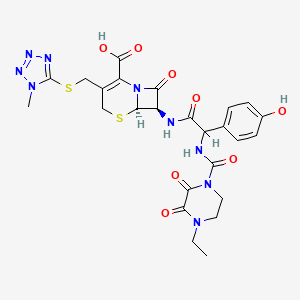

Molekularformel |

C25H27N9O8S2 |

Molekulargewicht |

645.7 g/mol |

IUPAC-Name |

(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |

InChI-Schlüssel |

GCFBRXLSHGKWDP-WTKTZPJXSA-N |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Isomerische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Kanonische SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |

Aussehen |

Solid powder |

melting_point |

167 - 171 °C |

| 62893-19-0 62893-20-3 |

|

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

62893-20-3 (hydrochloride salt) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

2.86e-01 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []

A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []

A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]

ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.

ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.

A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []

ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.

A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]

A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []

A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]

A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]

A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]

ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.

ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.

ANone: This research area is not covered in the provided scientific papers.

A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []

ANone: This topic is not addressed in the provided research papers.

A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]

ANone: This research area is not discussed in the provided scientific papers.

ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.

ANone: This aspect is not covered in the provided research papers.

ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.

A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]

ANone: This topic is not addressed in the research papers provided.

ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.

A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.